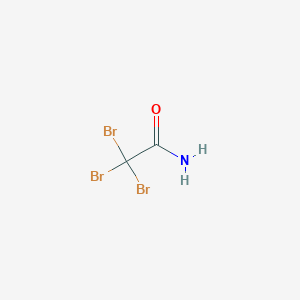
N10-Didesmethyl Rizatriptan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N10-Didesmethyl Rizatriptan is a derivative of Rizatriptan, a well-known medication used for the treatment of migraine headaches. This compound is characterized by the removal of two methyl groups from the nitrogen atom in the Rizatriptan molecule. It retains the core structure of Rizatriptan, which includes an indole ring and a triazole moiety, making it an interesting subject for further chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N10-Didesmethyl Rizatriptan typically involves the demethylation of Rizatriptan. One common method is the use of strong acids or bases to remove the methyl groups. For instance, a demethylation reaction can be carried out using hydrobromic acid in acetic acid at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-demethylation or degradation of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the efficiency and yield of the demethylation process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N10-Didesmethyl Rizatriptan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated indole rings.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
N10-Didesmethyl Rizatriptan has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of indole and triazole rings.
Biology: The compound is used in studies investigating the binding affinity and selectivity of serotonin receptors.
Medicine: Research focuses on its potential as a therapeutic agent for migraine and other neurological disorders.
Industry: It is explored for its use in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
N10-Didesmethyl Rizatriptan exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of vascular tone and neurotransmitter release. By binding to these receptors, the compound induces vasoconstriction and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.
Comparaison Avec Des Composés Similaires
Rizatriptan: The parent compound, used for migraine treatment.
Sumatriptan: Another triptan class drug with a similar mechanism of action.
Zolmitriptan: A triptan with a slightly different chemical structure but similar therapeutic effects.
Uniqueness: N10-Didesmethyl Rizatriptan is unique due to its specific demethylation, which may result in different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other triptans. This uniqueness makes it a valuable compound for further pharmacological and clinical studies.
Propriétés
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCDMQZVXCGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211251 |
Source


|
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-23-4 |
Source


|
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)











